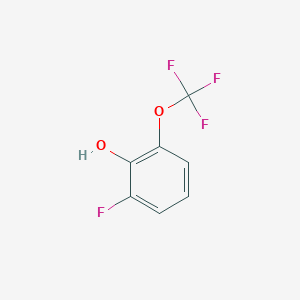

2-Fluoro-6-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-6-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H4F4O2 . It has a molecular weight of 196.1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4F4O2/c8-4-2-1-3-5 (6 (4)12)13-7 (9,10)11/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis Processes

- Difluoromethoxy and Difluorothiomethoxy Derivatives Synthesis : Fluoroform, a non-ozone-depleting and nontoxic gas, can be used as a difluorocarbene source for converting phenols to difluoromethoxy derivatives (Thomoson & Dolbier, 2013).

Biological Properties

- Biological Properties of Fluoronorepinephrines : Fluorinated norepinephrines like 2-fluoronorepinephrine exhibit significant beta-adrenergic agonist properties (Kirk et al., 1979).

Chemical Synthesis

- Synthesis of 2-Deoxy-2-Fluoro-D-Glucose : A rapid synthesis method using xenon difluoride for creating 2-deoxy-2-fluoro-D-glucose has been developed, useful for labelling with 18F (Shiue & Wolf, 1983).

Chemical Modifications

- Convenient Synthesis of Trisubstituted Phenol Derivatives : A convenient method for synthesizing 2,4,6-tris(fluorosulfonyl)phenol and related compounds has been developed, demonstrating chlorine exchange for fluorine under anhydrous conditions in dioxane (Boiko et al., 2011).

Organometallic Methods

- Regiochemically Exhaustive Functionalization : The organometallic methods for functionalizing aromatic and heterocyclic substrates with fluorine, trifluoromethyl, and trifluoromethoxy groups have been explored. This includes the case studies with 3-fluoro-phenol to obtain carboxylic acids and fluoroindolcarboxylic acids (Schlosser, 2005).

Deoxyfluorination Methods

- Deoxyfluorination of Phenols : A method for deoxyfluorination of phenols using sulfuryl fluoride and tetramethylammonium fluoride has been described, allowing for a broad range of electronically diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organic groups involved in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

In the context of the SM cross-coupling reaction, the result of its action would be the formation of a new carbon–carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-(trifluoromethoxy)phenol. In the context of the SM cross-coupling reaction, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

It is known that fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Cellular Effects

It is known that fluorine-containing compounds can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that fluorine-containing compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fluorine-containing compounds can have significant temporal effects in laboratory settings .

Dosage Effects in Animal Models

It is known that fluorine-containing compounds can have significant dosage effects in animal models .

Metabolic Pathways

It is known that fluorine-containing compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that fluorine-containing compounds can have significant effects on their localization or accumulation .

Subcellular Localization

It is known that fluorine-containing compounds can have significant effects on their subcellular localization .

Propriétés

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENLDLKWOLIXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(5-Bromo-2,4-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2478021.png)

![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)

![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)